Cas no 1261507-01-0 (6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl)

6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl is a highly fluorinated biphenyl derivative characterized by its unique structural features and chemical stability. The compound incorporates a difluoromethoxy group at the 6' position and six fluorine atoms distributed across the biphenyl scaffold, enhancing its electron-withdrawing properties and resistance to degradation. This structural configuration imparts exceptional thermal and oxidative stability, making it suitable for applications in advanced materials, such as high-performance polymers and liquid crystals. Its fluorinated nature also contributes to low surface energy and hydrophobicity, which are advantageous in coatings and surface modification technologies. Additionally, the compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, where its fluorine-rich structure can improve bioavailability and metabolic stability.
6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl structure
1261507-01-0 structure
Product name:6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl
CAS No:1261507-01-0
MF:C13H4F8O
MW:328.15749168396
CID:4997597

6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl
    • Inchi: 1S/C13H4F8O/c14-4-2-1-3-5(22-13(20)21)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3,13H
    • InChI Key: MUTDXUFYJMURQY-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C1C(=CC=CC=1OC(F)F)F)F)F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 354
  • XLogP3: 5.1
  • Topological Polar Surface Area: 9.2

6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011003424-1g
6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl
1261507-01-0 97%
1g
$1460.20 2023-09-03
Alichem
A011003424-250mg
6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl
1261507-01-0 97%
250mg
$494.40 2023-09-03
Alichem
A011003424-500mg
6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl
1261507-01-0 97%
500mg
$815.00 2023-09-03

Additional information on 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl

Research Briefing on 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl (CAS: 1261507-01-0): Recent Advances and Applications

The compound 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl (CAS: 1261507-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated biphenyl derivative exhibits unique physicochemical properties, making it a promising candidate for various applications, including drug development, material science, and agrochemicals. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, shedding light on its multifaceted utility in biomedical research.

One of the key advancements in the synthesis of 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to achieve high yields and purity. Researchers have reported that the introduction of difluoromethoxy and hexafluoro substituents significantly enhances the compound's stability and lipophilicity, which are critical for its pharmacokinetic properties. These modifications also improve its bioavailability, making it a viable scaffold for the development of novel therapeutic agents.

In the context of drug discovery, 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl has been investigated as a potential inhibitor of specific enzymatic targets. Preliminary in vitro studies have demonstrated its ability to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, its fluorinated structure has been shown to interact with hydrophobic binding pockets in target proteins, suggesting its utility in the design of high-affinity ligands for various biological targets.

Beyond its pharmacological applications, this compound has also been explored in material science. Its high thermal stability and resistance to degradation under harsh conditions make it an attractive candidate for the development of advanced polymeric materials. Recent reports highlight its incorporation into liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where its fluorinated backbone contributes to improved performance and durability.

Despite these promising developments, challenges remain in the large-scale production and application of 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl. Issues such as cost-effective synthesis routes, environmental impact, and potential toxicity need to be addressed to fully realize its potential. Ongoing research aims to optimize synthetic methodologies and evaluate its safety profile through comprehensive preclinical studies.

In conclusion, 6'-Difluoromethoxy-2,3,4,5,6,2'-hexafluorobiphenyl represents a versatile and highly functionalized compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for future innovations in drug design and material science. Continued exploration of its properties and applications is expected to yield significant advancements in these fields.

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